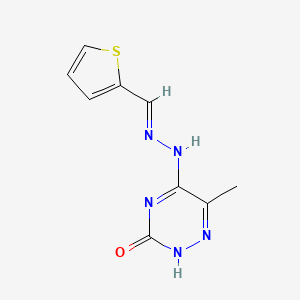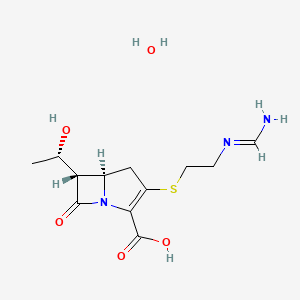
Imipenem Monohydrate, Antibiotic for Culture Media Use Only
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imipenem monohydrate is a broad-spectrum carbapenem antibiotic derived from thienamycin, a compound produced by the bacterium Streptomyces cattleya. It is known for its effectiveness against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria, including many multi-resistant strains . Imipenem monohydrate is particularly valued for its stability against beta-lactamases, enzymes produced by bacteria that can inactivate many other antibiotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imipenem monohydrate is synthesized from thienamycin through a series of chemical reactions. The process involves the formation of a beta-lactam ring, which is crucial for its antibiotic activity. The synthetic route typically includes the following steps:
Formation of Thienamycin: Thienamycin is produced by the fermentation of .
N-Formimidoylation: Thienamycin is then chemically modified by adding a formimidoyl group to form N-formimidoyl thienamycin.
Hydrolysis and Crystallization: The compound is hydrolyzed and crystallized to obtain imipenem monohydrate.
Industrial Production Methods: Industrial production of imipenem monohydrate involves large-scale fermentation of Streptomyces cattleya followed by chemical modification and purification processes. The production process is designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Imipenem monohydrate undergoes several types of chemical reactions, including:
Oxidation: Imipenem can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in imipenem, altering its activity.
Substitution: Imipenem can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imipenem sulfoxide, while reduction can yield various reduced derivatives .
Applications De Recherche Scientifique
Imipenem monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with beta-lactamases.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: Used in clinical research to develop new treatment protocols for infections caused by multi-resistant bacteria.
Industry: Applied in the development of culture media for the growth and study of various bacterial strains
Mécanisme D'action
Imipenem monohydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death . The compound is particularly effective against bacteria that produce beta-lactamases, as it remains stable in their presence .
Comparaison Avec Des Composés Similaires
Meropenem: Known for its greater activity against gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
Comparison: Imipenem monohydrate is unique in its broad-spectrum activity and stability against beta-lactamases. While meropenem and ertapenem also belong to the carbapenem class, imipenem is often preferred for its effectiveness against a wider range of bacterial strains, including those resistant to other antibiotics .
Propriétés
Formule moléculaire |
C12H19N3O5S |
|---|---|
Poids moléculaire |
317.36 g/mol |
Nom IUPAC |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7+,9+;/m0./s1 |
Clé InChI |
GSOSVVULSKVSLQ-XMCAPODCSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
SMILES canonique |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B14879040.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
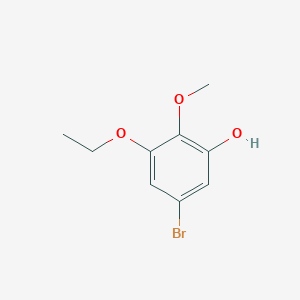
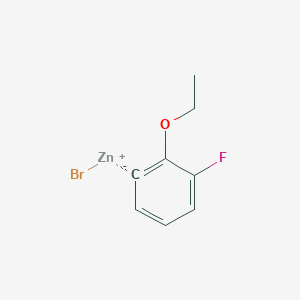
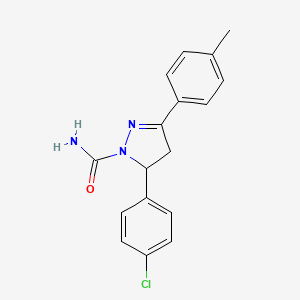
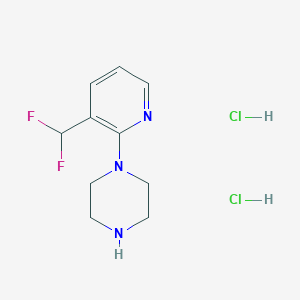
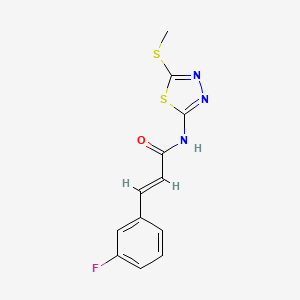
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
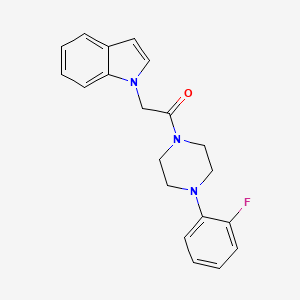
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)

![2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
